molecular formula C40H54N8O8 B612744 Angiotensin IV CAS No. 12676-15-2

Angiotensin IV

Cat. No.: B612744
CAS No.: 12676-15-2
M. Wt: 774.9 g/mol
InChI Key: QSBGWDDCOJYQGY-UHFFFAOYSA-N
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Description

Angiotensin IV is a hexapeptide fragment corresponding to amino acids 3–8 (Val-Tyr-Ile-His-Pro-Phe) of angiotensin II. It is formed by the consecutive actions of aminopeptidase A and aminopeptidase N. This compound has been identified as a weak agonist at the angiotensin II type 1 receptor and has a wide range of activities in the central nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions

Angiotensin IV can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The protecting groups are removed using trifluoroacetic acid (TFA), and the peptide is cleaved from the resin .

Industrial Production Methods

Industrial production of this compound involves large-scale SPPS, where automated peptide synthesizers are used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the peptide is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

Angiotensin IV undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized by reactive oxygen species (ROS), leading to the formation of oxidized peptide derivatives.

    Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide structure.

    Substitution: Amino acid residues in this compound can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent under mild conditions.

    Reduction: Dithiothreitol (DTT) is used as a reducing agent to break disulfide bonds.

    Substitution: Site-directed mutagenesis is employed to substitute specific amino acids in the peptide sequence.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of this compound with altered disulfide bonds.

    Substitution: Peptide analogs with substituted amino acids.

Scientific Research Applications

Angiotensin IV has several scientific research applications:

    Chemistry: Used as a model peptide to study peptide synthesis, structure, and function.

    Biology: Investigated for its role in cellular signaling pathways and receptor interactions.

    Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, cognitive function, and neuroprotection.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

Angiotensin IV exerts its effects by binding to the this compound receptor, also known as the insulin-regulated aminopeptidase (IRAP). This interaction leads to the modulation of various cellular processes, including vasodilation, anti-inflammatory effects, and cognitive enhancement. The molecular targets and pathways involved include the nitric oxide (NO) signaling pathway, which mediates vasodilation, and the inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

    Angiotensin II: A potent vasoconstrictor involved in blood pressure regulation.

    Angiotensin III: A peptide with similar but less potent effects compared to angiotensin II.

    Angiotensin I: A precursor to angiotensin II with minimal biological activity.

Uniqueness of Angiotensin IV

Angiotensin IV is unique due to its specific interaction with the insulin-regulated aminopeptidase (IRAP) receptor, which distinguishes it from other angiotensin peptides. This interaction leads to distinct physiological effects, such as cognitive enhancement and neuroprotection, which are not observed with other angiotensin peptides .

Properties

IUPAC Name

2-[[1-[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H54N8O8/c1-5-24(4)34(47-35(50)29(44-37(52)33(41)23(2)3)18-26-13-15-28(49)16-14-26)38(53)45-30(20-27-21-42-22-43-27)39(54)48-17-9-12-32(48)36(51)46-31(40(55)56)19-25-10-7-6-8-11-25/h6-8,10-11,13-16,21-24,29-34,49H,5,9,12,17-20,41H2,1-4H3,(H,42,43)(H,44,52)(H,45,53)(H,46,51)(H,47,50)(H,55,56)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBGWDDCOJYQGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H54N8O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90925697
Record name N-[(1-{N-[2-({2-[(2-Amino-1-hydroxy-3-methylbutylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}amino)-1-hydroxy-3-methylpentylidene]histidyl}pyrrolidin-2-yl)(hydroxy)methylidene]phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90925697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

774.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12676-15-2
Record name N-[(1-{N-[2-({2-[(2-Amino-1-hydroxy-3-methylbutylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}amino)-1-hydroxy-3-methylpentylidene]histidyl}pyrrolidin-2-yl)(hydroxy)methylidene]phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90925697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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